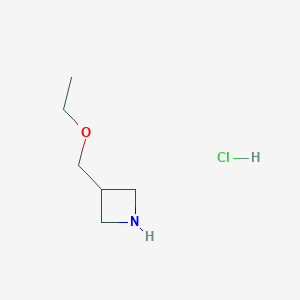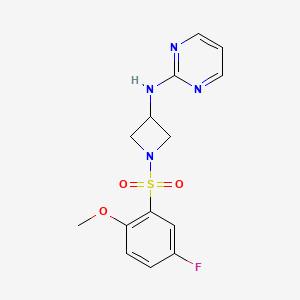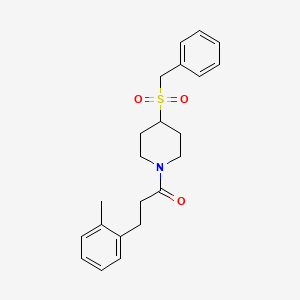
1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidinyl propyl piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine (Vinaya et al., 2009). Another method includes converting organic acids into esters, hydrazides, and then into oxadiazole-thiols, which are further reacted with bromomethyl phenyl sulfonyl piperidine to synthesize oxadiazole-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one has been characterized using various spectroscopic techniques. X-ray crystallography studies reveal specific conformations and geometries around sulfur atoms, showing the compound's structural details and providing insights into its 3D arrangement (Girish et al., 2008).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating their reactivity and potential for further functionalization. For example, the reaction with bromodimethylsulfonium bromide catalyzes multicomponent reactions, leading to the formation of functionalized piperidines, which are crucial for synthesizing biologically active molecules (Khan et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and applications. The crystalline structure, revealed through X-ray crystallography, indicates the presence of inter- and intramolecular hydrogen bonds, contributing to the compound's stability and solubility characteristics (Prasad et al., 2008).
Applications De Recherche Scientifique
Antimicrobial Applications
One study focused on the synthesis and evaluation of antimicrobial activity of derivatives similar to the mentioned compound against pathogens affecting tomato plants, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum. The study found that certain derivatives showed potent antimicrobial activities, suggesting the potential for agricultural applications (Vinaya et al., 2009).
Synthesis and Chemical Properties
Another research area involves the synthesis and evaluation of the chemical properties of derivatives. For example, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides was described, which were then evaluated for their butyrylcholinesterase inhibitory activity. This suggests a potential interest in exploring such compounds for their biological activities and possible therapeutic applications (Khalid et al., 2016).
Enzyme Inhibition Studies
Derivatives of the compound have been evaluated for their enzyme inhibition properties. For instance, some synthesized derivatives demonstrated inhibitory activities against cholinesterase enzymes, suggesting their potential use in the study of neurodegenerative diseases (Khalid, 2012).
Propriétés
IUPAC Name |
1-(4-benzylsulfonylpiperidin-1-yl)-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-18-7-5-6-10-20(18)11-12-22(24)23-15-13-21(14-16-23)27(25,26)17-19-8-3-2-4-9-19/h2-10,21H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDUFEIYRDELNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)
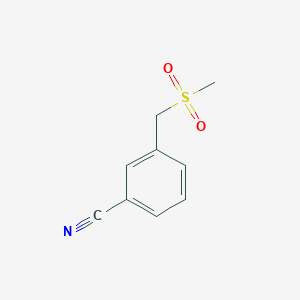
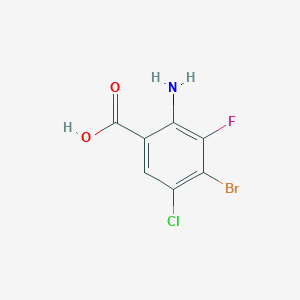
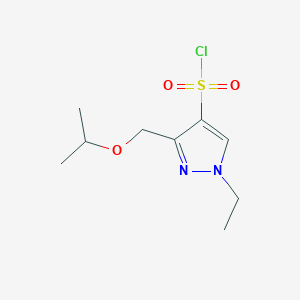
![Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]-](/img/structure/B2488907.png)
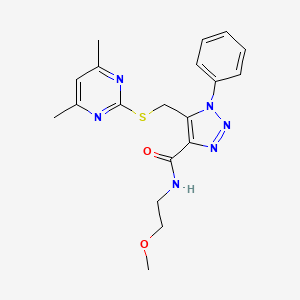
![N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2488911.png)
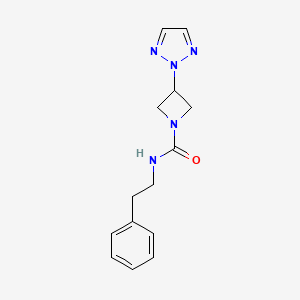
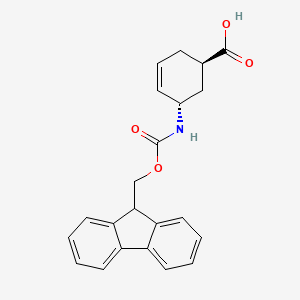
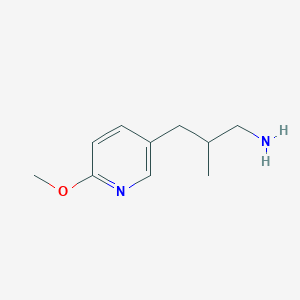
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2488918.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2488919.png)
